![molecular formula C16H15Cl2NO3 B5878765 N-(2,4-dichlorobenzyl)-2,3-dimethoxybenzamide](/img/structure/B5878765.png)
N-(2,4-dichlorobenzyl)-2,3-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves acylation reactions. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized using an acylation reaction of aminophenol and methoxybenzoylchloride in THF (Karabulut et al., 2014). Such methods might be applicable to the synthesis of N-(2,4-dichlorobenzyl)-2,3-dimethoxybenzamide.
Molecular Structure Analysis
The molecular structure of similar benzamide derivatives has been characterized using methods like X-ray diffraction and DFT calculations. For instance, the study of N-3-hydroxyphenyl-4-methoxybenzamide revealed insights into intermolecular interactions and their influence on molecular geometry (Karabulut et al., 2014). These techniques could be used to analyze the molecular structure of N-(2,4-dichlorobenzyl)-2,3-dimethoxybenzamide.
Chemical Reactions and Properties
The reactivity of such compounds can be complex. For instance, the Smiles rearrangement reaction has been observed in similar compounds under electrospray ionization mass spectrometry, as seen in a study of deprotonated benzamide derivatives (Zhou et al., 2007). This suggests that N-(2,4-dichlorobenzyl)-2,3-dimethoxybenzamide might undergo similar reactions under specific conditions.
Physical Properties Analysis
The physical properties of such compounds include solubility, melting point, and crystal structure. As seen in the analysis of m-methylbenzamide, X-ray methods can be used to determine these properties (OriiSeiki et al., 1963). These methods might provide insights into the physical properties of N-(2,4-dichlorobenzyl)-2,3-dimethoxybenzamide.
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemicals, stability, and degradation, can be inferred from studies on similar compounds. For example, the reductive chemistry of benzamide derivatives like SN 23862 offers insights into the potential chemical behavior of N-(2,4-dichlorobenzyl)-2,3-dimethoxybenzamide (Palmer et al., 1995).
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-14-5-3-4-12(15(14)22-2)16(20)19-9-10-6-7-11(17)8-13(10)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBXJVRCCFLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-2,3-dimethoxybenzamide |
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